

comparative study of thiabendazole's effect on different fungal species

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A Comparative Analysis of Thiabendazole's Antifungal Efficacy

Thiabendazole (TBZ), a member of the benzimidazole class of fungicides, demonstrates broad-spectrum activity against a wide array of fungal pathogens.[1] Its utility in both agricultural and clinical settings stems from a dual mechanism of action that targets fundamental cellular processes essential for fungal survival.[1][2] This guide provides a comparative overview of **thiabendazole**'s effects on different fungal species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

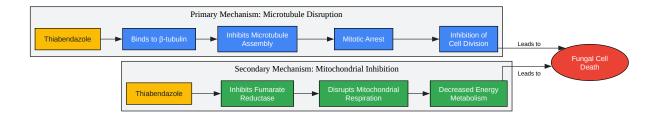
Mechanism of Action: A Two-Pronged Attack

Thiabendazole's primary fungicidal activity is achieved through the disruption of microtubule assembly. It binds specifically to the β -tubulin subunit, preventing its polymerization with α -tubulin to form microtubules.[1][3] This inhibition of microtubule formation is critical, as it arrests mitosis, disrupts intracellular transport, and compromises cell shape and integrity, ultimately halting cell division and fungal growth.[1][3][4][5]

Concurrently, **thiabendazole** exhibits a secondary mode of action by targeting mitochondrial respiration. It inhibits the mitochondrial enzyme fumarate reductase, a key component of the electron transport chain in some fungi.[1][2] This disruption of the terminal electron transport



system interferes with cellular energy metabolism, contributing to its overall antifungal effect.[6] [7][8]



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Caption: Dual mechanism of action of **Thiabendazole**.

Comparative Efficacy Across Fungal Species

The effectiveness of **thiabendazole** varies among different fungal species. The following table summarizes key quantitative data from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC) and other inhibitory concentrations.



Fungal Species	Test	Concentration	Efficacy/Effect	Reference
Penicillium atrovenetum	Growth Inhibition	8-10 μg/mL	Inhibited mycelial growth.	[6][7][8]
Penicillium atrovenetum	O ₂ Consumption	20 μg/mL	Inhibited oxygen consumption with exogenous glucose.	[6][7][8]
Penicillium atrovenetum	Mitochondrial Assay	0.5 μg/mL	Complete inhibition of succinic-cytochrome c reductase.	[6][7][8]
Penicillium atrovenetum	Mitochondrial Assay	10 μg/mL	Complete inhibition of NADH-cytochrome c reductase.	[6][7][8]
Aspergillus nidulans	Mitosis Inhibition	80 μΜ	Completely inhibited mitosis in hyphae.	[4]
Fonsecaea pedrosoi, et al.	MIC	0.625-20 μM	Inhibited growth of various agents of chromoblastomy cosis.	[9]
Malassezia pachydermatis	MIC	Not specified	Susceptibility testing performed on 51 isolates.	[10]
Dermatophytes	MIC	Not specified	Showed a stable and constant	[11]

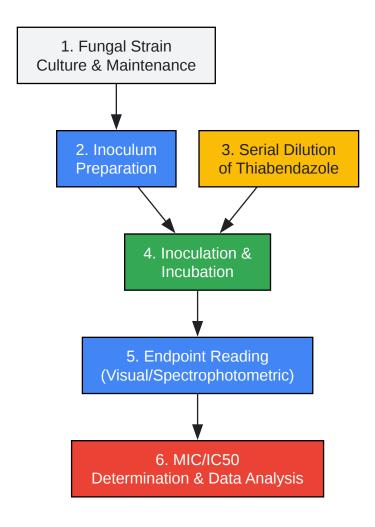


effect against all isolates tested.

Note: MIC values can vary based on the specific strain, inoculum size, and testing methodology.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment of antifungal activity. Below are detailed methodologies for key experiments cited in the evaluation of **thiabendazole**.



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Caption: General experimental workflow for antifungal susceptibility testing.

1. Protocol for Minimum Inhibitory Concentration (MIC) Determination



This protocol is based on the broth microdilution method, widely adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[10][11][12]

Materials:

- 96-well microtiter plates
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Thiabendazole stock solution (dissolved in DMSO)
- Fungal inoculum, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL
- Spectrophotometer or plate reader (optional)

Methodology:

- Drug Dilution: Prepare serial twofold dilutions of thiabendazole in RPMI-1640 medium directly in the 96-well plate. The final concentrations should span a range appropriate for the fungi being tested. Include a drug-free well (growth control) and an uninoculated well (sterility control).
- Inoculum Preparation: Harvest spores or conidia from a fresh fungal culture (e.g., 7-10 days old on potato dextrose agar).[11] Suspend them in sterile saline with 0.05% Tween 80. Adjust the suspension to the desired concentration using a hemocytometer or spectrophotometer.
- Inoculation: Add the adjusted fungal inoculum to each well (except the sterility control),
 bringing the total volume to 200 μL.
- Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a period determined by the growth rate of the fungus (typically 48-72 hours).[12]
- MIC Determination: The MIC is defined as the lowest concentration of thiabendazole that causes complete (100%) inhibition of visible growth compared to the growth control.[12]
 For some fungistatic agents, a significant reduction (e.g., ≥50% or ≥75%) in growth may



be used as the endpoint, which can be determined visually or by reading absorbance with a spectrophotometer.[12]

2. Protocol for In Vitro Tubulin Polymerization Assay

This assay assesses the direct effect of **thiabendazole** on the assembly of microtubules.[1]

- Materials:
 - Purified fungal tubulin
 - Polymerization buffer (e.g., PEM buffer with GTP)
 - Thiabendazole at various concentrations
 - A temperature-controlled spectrophotometer capable of reading at 340 nm
- · Methodology:
 - Preparation: Pre-warm the spectrophotometer to 37°C. Prepare reaction mixtures in cuvettes on ice. Each mixture should contain polymerization buffer, GTP, and the desired concentration of thiabendazole.
 - Initiation: Add purified tubulin to each cuvette to initiate the reaction.
 - Measurement: Immediately place the cuvettes in the spectrophotometer and begin recording the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
 - Analysis: Compare the polymerization curves of samples containing thiabendazole to a
 control sample (without the drug). Inhibition is observed as a decrease in the rate and
 extent of absorbance increase.

Resistance Mechanisms

The emergence of resistance to benzimidazole fungicides, including **thiabendazole**, is a significant concern. The primary mechanism of resistance involves point mutations in the β -tubulin gene.[13][14] These mutations can alter the drug's binding site on the tubulin protein,



thereby reducing its affinity and rendering the fungicide less effective.[4][13] Studies on Penicillium expansum have identified mutations at specific amino acid residues (e.g., 198 and 240) that correspond to resistant phenotypes.[13] However, a high percentage of resistant strains show no mutations in this gene region, suggesting that other mechanisms, such as the overexpression of efflux pumps, may also contribute to resistance.[13][14][15]

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